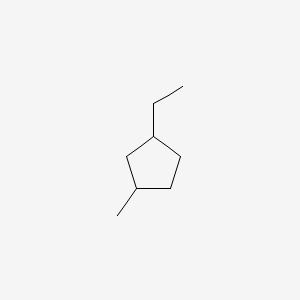

Cyclopentane, 1-ethyl-3-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-3-methylcyclopentane is a derivative of cyclopentane, characterized by the presence of an ethyl group and a methyl group attached to the cyclopentane ring. This compound is a colorless liquid with a weak aromatic odor and is known for its volatility at room temperature .

Preparation Methods

1-Ethyl-3-methylcyclopentane can be synthesized through acid-catalyzed alkylation reactions. One common method involves the reaction of 3-methylcyclopentanol with acetic acid in the presence of an acid catalyst . This process yields 1-Ethyl-3-methylcyclopentane as the primary product. Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

1-Ethyl-3-methylcyclopentane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Organic Synthesis

Cyclopentane, 1-ethyl-3-methyl-, plays a significant role in organic synthesis as a versatile building block. Its structure allows for various chemical transformations that can lead to the formation of complex molecules.

- Reactions : It can participate in reactions such as alkylation and cyclization, which are essential for synthesizing more complex organic compounds.

- Synthesis of Pharmaceuticals : The compound's derivatives are often used in the pharmaceutical industry for developing new drugs due to their biological activity.

Fuel and Energy Applications

Due to its favorable combustion properties, Cyclopentane, 1-ethyl-3-methyl-, is explored as a potential alternative fuel.

- Combustion Efficiency : Studies have shown that this compound can provide higher energy output compared to traditional fuels, making it an attractive candidate for energy applications.

- Environmental Impact : Its use as a fuel may result in lower emissions of harmful pollutants compared to conventional hydrocarbons.

Materials Science

In materials science, Cyclopentane, 1-ethyl-3-methyl-, is investigated for its potential applications in polymer production.

- Polymerization : The compound can serve as a monomer or co-monomer in the synthesis of polymers with specific properties.

- Thermal Stability : Polymers derived from this compound exhibit improved thermal stability and mechanical properties, making them suitable for high-performance applications.

Environmental Studies

The environmental behavior of Cyclopentane, 1-ethyl-3-methyl-, is crucial for understanding its impact on ecosystems.

- Volatility and Degradation : Research indicates that this compound has specific volatility characteristics that influence its atmospheric lifetime and degradation pathways.

- Soil and Water Contamination : Studies focus on its potential as a contaminant in soil and water systems, assessing its mobility and degradation under various environmental conditions.

Case Study 1: Synthesis of Complex Organic Molecules

A detailed study demonstrated the use of Cyclopentane, 1-ethyl-3-methyl-, in synthesizing complex organic molecules through multi-step reactions involving alkylation processes. The resulting compounds exhibited significant biological activity, indicating potential pharmaceutical applications.

Case Study 2: Combustion Characteristics

Research on the combustion characteristics of Cyclopentane, 1-ethyl-3-methyl-, highlighted its efficiency as a fuel source. Experiments showed that it burns cleaner than traditional fossil fuels, producing fewer particulate emissions while maintaining high energy output.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylcyclopentane involves its interaction with molecular targets and pathways within chemical reactions. The compound’s effects are primarily due to its ability to undergo various chemical transformations, leading to the formation of different products. These transformations are influenced by the compound’s structure and the specific conditions under which the reactions occur .

Comparison with Similar Compounds

1-Ethyl-3-methylcyclopentane can be compared with other cyclopentane derivatives, such as:

- Cyclopentane, 1-ethyl-3-methyl-, trans-

- Cyclopentane, 1-ethyl-3-methyl-, cis-

- 1-methyl-3-(cis)-ethyl-cyclopentane

- trans-1,3-ethylmethylcyclopentane

- cis-1,3-ethylmethylcyclopentane .

These compounds share similar structural features but differ in the spatial orientation of their substituents, leading to variations in their chemical properties and reactivity. The unique arrangement of the ethyl and methyl groups in 1-Ethyl-3-methylcyclopentane contributes to its distinct chemical behavior and applications.

Biological Activity

Cyclopentane, 1-ethyl-3-methyl-, also known as trans-1-Ethyl-3-Methylcyclopentane, is a cyclic hydrocarbon with the molecular formula C8H16 and a molecular weight of approximately 112.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in relation to its presence in essential oils and its effects on various biological systems.

- IUPAC Name : trans-1-Ethyl-3-methylcyclopentane

- CAS Number : 2613-65-2

- Molecular Weight : 112.21 g/mol

- Structure : The compound features a cyclopentane ring with ethyl and methyl substituents, contributing to its unique chemical behavior.

Biological Activity Overview

Cyclopentane, 1-ethyl-3-methyl-, has been studied primarily for its antimicrobial properties and its role in various biological interactions. Below are key findings from recent studies:

Antimicrobial Activity

- Essential Oils : Cyclopentane, 1-ethyl-3-methyl-, is identified as a component in the essential oil of Coriandrum sativum (coriander). Studies have demonstrated that this essential oil exhibits significant antimicrobial properties against various pathogens, including fungi and bacteria. The compound was found to contribute to the overall antimicrobial efficacy of the oil, with varying concentrations showing different levels of inhibition against microbial growth .

- Fungicidal Effects : In a study examining the effects of coriander oil on Candida albicans, it was observed that concentrations of cyclopentane in the oil demonstrated fungicidal activity, with a Minimum Fungicidal Concentration (MFC) indicating effective inhibition of fungal growth over time .

Ecotoxicity Studies

Research has also explored the ecotoxicological impacts of cyclopentane, 1-ethyl-3-methyl-, particularly regarding aquatic organisms. A study on mayflies exposed to ambient stream water containing this compound revealed insights into its toxicity levels:

| Organism | LC50 (mg/L) | Observations |

|---|---|---|

| Centroptilum triangulifer | 2346 | Sensitive to elevated NaCl levels |

| Procloeon rivulare | 787 | Higher sensitivity compared to C. triangulifer |

These findings indicate that cyclopentane may affect aquatic life at certain concentrations, suggesting a need for careful monitoring in environments where it is present .

Case Study 1: Antimicrobial Efficacy of Coriander Oil

A comprehensive analysis of coriander essential oil highlighted cyclopentane, 1-ethyl-3-methyl-, as a significant contributor to the oil's antimicrobial properties. The study utilized Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the presence of various compounds, including cyclopentane derivatives, and assessed their effectiveness against C. albicans and other microbial strains .

Case Study 2: Ecotoxicological Assessment

The ecotoxicity study focused on the effects of produced water containing cyclopentane on mayfly larvae. Results indicated that both first and middle instar larvae exhibited varied sensitivity to elevated concentrations of salts in water contaminated with cyclopentane, emphasizing the importance of understanding its ecological impact .

Summary of Findings

The biological activity of cyclopentane, 1-ethyl-3-methyl-, showcases its potential as an antimicrobial agent while also raising concerns regarding its ecotoxicological effects on aquatic organisms. Further research is warranted to fully elucidate its mechanisms of action and broader implications for health and environmental safety.

Properties

CAS No. |

3726-47-4 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

1-ethyl-3-methylcyclopentane |

InChI |

InChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

PQXAPVOKLYINEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.